{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or THF.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of pyrazole alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
The compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a promising candidate for developing new medications.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with a single pyrazole ring.
1-(2-methylpropyl)-1H-pyrazole: A derivative with a similar alkyl substitution.
1-propyl-1H-pyrazole: Another derivative with a different alkyl substitution.
Uniqueness
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole rings and specific alkyl substitutions. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-6-19-12-14(9-17-19)8-16-10-15-5-7-20(18-15)11-13(2)3/h5,7,9,12-13,16H,4,6,8,10-11H2,1-3H3 |
InChI Key |
QBULGVSPVYJCAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=NN(C=C2)CC(C)C |
Origin of Product |
United States |
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